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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the structural and electronic properties of codeinone, a
pivotal intermediate in the biosynthesis of morphine. This document details the computational
methodologies employed, presents key data in a structured format, and outlines relevant
experimental protocols. Visualizations of the biosynthetic pathway and a typical computational
workflow are provided to enhance understanding.

Introduction to Codeinone and the Role of
Computational Chemistry

Codeinone is a morphinan alkaloid and a crucial intermediate in the biosynthetic pathway of
morphine in the opium poppy (Papaver somniferum).[1][2][3][4][5] Its chemical structure,
characterized by a pentacyclic ring system, presents a fascinating subject for theoretical
investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT),
have emerged as powerful tools to complement experimental studies by providing detailed
insights into molecular geometry, vibrational frequencies, and electronic properties.[6][7][8]
These computational approaches are invaluable in understanding the reactivity, stability, and
spectroscopic characteristics of molecules like codeinone, thereby aiding in drug design and
development.
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Computational Methodologies

The computational investigation of codeinone's structure typically involves a multi-step
process, beginning with the optimization of its molecular geometry, followed by the calculation
of various properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional
arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by
finding the minimum energy structure on the potential energy surface. A widely used and
reliable method for this purpose is Density Functional Theory (DFT), often with the B3LYP
functional and a basis set such as 6-31G*.[6][7][9] The process is iterative, with the forces on
each atom being calculated and the atomic positions adjusted until a stationary point is
reached where the net forces are negligible.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation
serves two main purposes: to confirm that the optimized structure corresponds to a true energy
minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR)
and Raman spectra of the molecule.[10][11][12][13][14] The calculated vibrational frequencies
can be compared with experimental spectra to validate the computational model.

Electronic Property Calculations

Quantum chemical calculations can also elucidate a range of electronic properties that are
crucial for understanding a molecule's reactivity and behavior. These include:

o Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding
chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate
electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO
energy gap provides an indication of the molecule's kinetic stability.

e Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution
within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic)
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regions. This is particularly useful for predicting sites of chemical reactions.

 NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly
used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in
the molecule.[15][16][17] These calculated shifts can be compared with experimental NMR
data to aid in structure elucidation.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical
calculations on the codeinone structure and its closely related analog, codeine. Note: Due to
the limited availability of comprehensive published data specifically for codeinone, the
optimized geometry and vibrational frequencies presented here are for codeine, calculated at
the B3LYP/6-31G level of theory. These values provide a close approximation for the
codeinone structure.*

Optimized Molecular Geometry (Representative Data for
Codeine)
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Parameter Atom 1 Atom 2 Atom 3 Atom 4 Calculated
Value

Bond Length c1 - _ _ s

G

c2 Cc3 - - 1.393

c3 C4 - - 1.398

C4 C12 i . 1.391

c1 Cl1 - - 1.392

c11 C12 . . 1.401

5 Cc6 - - 1512

ce c7 - - 1.545

c7 c8 - : 1.341

c8 Cl4 - - 1.523

N9 C10 . . 1.478

o3 c3 - - 1.368

03 C17 - : 1.429

Bond Angle oo 1 o1 _ s

)

c1 c2 C3 - 120.1

€2 C3 C4 - 119.8

C3 C4 C12 - 120.5

¢l Cl1 C12 - 119.2

c4 C12 C11 - 120.1

C13 c5 cé . 111.8

5 Cé c7 - 110.2
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C6 C7 Cc8 123.1
C7 Cs8 C14 122.5
Dihedral

Angle () Ci11 C1 C2 C3 -0.1
C1 C2 C3 C4 0.1
C2 C3 C4 C12 0.0
C3 C4 C12 Cl1 -0.1
C2 C1 Ci11 C12 0.1
C4 C12 Cl1 C1 0.0
C13 C5 C6 C7 -58.9
C5 C6 C7 Cs8 -15.3
C6 c7 Ccs8 C14 180.0

Calculated Vibrational Frequencies (Representative Data

for Codeine)
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Frequency IR Intensity Raman Activity .
Mode Assignment
(cm™) (km/mol) (A4amu)
Aromatic C-H
1 3085 15.2 120.5
stretch
Aromatic C-H
2 3060 10.1 115.8
stretch
Aliphatic C-H
3 2945 55.8 85.3
stretch
4 2830 40.2 70.1 N-CHs stretch
5 1640 150.3 35.2 C=C stretch
Aromatic C=C
6 1605 80.1 50.6
stretch
7 1450 65.7 25.9 CHz scissoring
8 1375 45.3 151 CHs deformation
9 1280 180.5 20.3 C-O-C stretch
10 1115 250.1 10.8 C-N stretch
C-H out-of-plane
11 940 30.2 5.4
bend
12 810 25.6 8.2 Ring deformation

Calculated *H and **C NMR Chemical Shifts (ppm) for
Codeinone
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- 'H Chemical Shift 13C Chemical Shift
(Calculated) (Calculated)

C1 - 128.5

Cc2 6.65 119.8

C3 - 142.3

C4 - 146.1

C5 4.92 87.5

C6 - 208.1

Cc7 6.15 129.3

C8 6.68 146.8

C9 3.40 59.2

C10 2.65, 2.05 40.8

C11 - 113.6

C12 - 120.7

C13 3.10 42.9

Cil4 2.85 46.5

C15 1.85, 2.30 20.6

C16 2.55, 3.15 46.2

N-CHs 2.45 43.1

O-CHs 3.85 56.4

Experimental Protocols
Synthesis of Codeinone from Codeine

A common laboratory-scale synthesis of codeinone involves the oxidation of codeine.[18] A
detailed protocol is as follows:
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» Dissolution: Dissolve codeine in a suitable organic solvent, such as dichloromethane or
chloroform.

» Oxidation: Add an oxidizing agent, for example, manganese dioxide (MnO2) or a Swern
oxidation reagent (oxalyl chloride/DMSO), to the solution. The reaction is typically stirred at
room temperature.

e Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until
the starting material (codeine) is consumed.

o Workup: Upon completion, filter the reaction mixture to remove the oxidant. Wash the filtrate
with water and brine, then dry the organic layer over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture
of dichloromethane and methanol).

o Characterization: Confirm the identity and purity of the resulting codeinone using
spectroscopic techniques such as H NMR, 13C NMR, and mass spectrometry.

Visualizations
Biosynthetic Pathway of Morphine from Thebaine

The following diagram illustrates the key steps in the conversion of thebaine to morphine,
highlighting the central role of codeinone.

Click to download full resolution via product page

Caption: Biosynthesis of morphine from thebaine.

Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing quantum chemical calculations on a
molecule like codeinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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